molecular formula C9H11F2NS B6143249 ({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine CAS No. 1221722-62-8

({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine

Cat. No.: B6143249
CAS No.: 1221722-62-8
M. Wt: 203.25 g/mol
InChI Key: DFDHFCHGLJJFGH-UHFFFAOYSA-N
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Description

({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine is a chemical compound with the molecular formula C9H11F2NS It is characterized by the presence of a difluoromethyl group attached to a sulfanylphenyl moiety, which is further connected to a methylamine group

Mechanism of Action

Target of Action

The compound is a derivative of difluoromethylation, which has been extensively studied for its potential applications in various fields .

Mode of Action

The exact mode of action of ({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amineDifluoromethylation processes, which this compound is a part of, involve the formation of x–cf2h bonds where x can be c (sp), c (sp2), c (sp3), o, n, or s . This suggests that the compound might interact with its targets through these bonds.

Biochemical Pathways

The specific biochemical pathways affected by This compoundDifluoromethylation processes have been shown to streamline access to molecules of pharmaceutical relevance , suggesting that this compound could potentially influence a variety of biochemical pathways.

Result of Action

The molecular and cellular effects of This compoundThe compound’s involvement in difluoromethylation processes suggests that it could potentially influence the structure and function of target molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine typically involves the introduction of the difluoromethyl group to a phenylmethylamine precursor. One common method includes the reaction of 4-(methylthio)benzylamine with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, ({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The difluoromethyl group can improve the metabolic stability and bioavailability of drug candidates, making it a valuable component in the development of new therapeutics .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and materials science. Its incorporation into polymers and other materials can impart desirable properties such as increased durability and resistance to degradation .

Comparison with Similar Compounds

Similar Compounds

  • {4-[(Difluoromethyl)sulfonyl]phenyl}acetic acid
  • {4-[(2,2,2-Trifluoroethyl)sulfonyl]phenyl}acetic acid
  • [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid

Uniqueness

({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine is unique due to the presence of both a difluoromethyl group and a sulfanylphenyl moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are not commonly found in other similar compounds. Additionally, the presence of the methylamine group allows for further functionalization and derivatization, expanding its utility in various applications .

Properties

IUPAC Name

1-[4-(difluoromethylsulfanyl)phenyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NS/c1-12-6-7-2-4-8(5-3-7)13-9(10)11/h2-5,9,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDHFCHGLJJFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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